Molecular Weight Progressive Increase: Quantifying Steric and Lipophilic Modulation Across the N-Alkyl Homologous Series
The molecular weight of 2-oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is 225.69 g/mol , representing an increase of +28.05 g/mol (+14.2%) over the 1-methyl analog (MW 197.64 g/mol) and +14.02 g/mol (+6.6%) over the 1-ethyl analog (MW 211.67 g/mol) . This incremental molecular weight progression corresponds to the successive addition of methylene (–CH₂–) or methyl (–CH₃) units on the N-alkyl substituent. In fragment-based and lead-optimization workflows, each 14 Da increment shifts calculated logP, polar surface area, and ligand efficiency metrics in a quantifiable and predictable manner, making the isopropyl derivative a distinct data point on the property-activity surface [1].
| Evidence Dimension | Molecular weight (g/mol) as a proxy for steric bulk and lipophilicity modulation |
|---|---|
| Target Compound Data | 225.69 g/mol (C₇H₁₂ClNO₃S); N-isopropyl substituent |
| Comparator Or Baseline | 1-Methyl analog: 197.64 g/mol (C₅H₈ClNO₃S); 1-Ethyl analog: 211.67 g/mol (C₆H₁₀ClNO₃S) |
| Quantified Difference | +28.05 g/mol vs. methyl (+14.2%); +14.02 g/mol vs. ethyl (+6.6%) |
| Conditions | Molecular weight derived from molecular formula; consistent measurement across vendor databases (CymitQuimica, ChemSrc) |
Why This Matters
In medicinal chemistry lead optimization, a ΔMW of 14-28 Da is sufficient to alter logD by 0.5-1.0 log units, membrane permeability, and CYP450 metabolic stability—warranting procurement of the specific N-alkyl building block rather than relying on a cheaper analog as a surrogate.
- [1] US Patent 6,713,635 B2 (Surtees et al., UCB Pharma). 2-Oxo-1-pyrrolidine derivatives, process for preparing them and their uses. Issued March 30, 2004. Establishes that N-substituent identity (including alkyl chain length and branching) is a critical determinant of pharmacological activity in the 2-oxopyrrolidine class. View Source
